molecular formula C13H11NO3 B2769386 5-(2-Methylphenoxy)pyridine-2-carboxylic acid CAS No. 1542935-15-8

5-(2-Methylphenoxy)pyridine-2-carboxylic acid

Cat. No.: B2769386
CAS No.: 1542935-15-8
M. Wt: 229.235
InChI Key: VGMKSSALQMFMFJ-UHFFFAOYSA-N
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Description

5-(2-Methylphenoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of pyridine, featuring a carboxylic acid group at the 2-position and a 2-methylphenoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenoxy)pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Methylphenoxy)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylphenoxy)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylphenoxy)pyridine-2-carboxylic acid is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to its analogs .

Biological Activity

5-(2-Methylphenoxy)pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula: C13H13NO3
  • Molecular Weight: 233.25 g/mol
  • CAS Number: Not available in the provided sources.

This compound features a pyridine ring substituted with a carboxylic acid group and a 2-methylphenoxy moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, a study reported that derivatives of pyridine-2-carboxylic acids exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound.

Anticancer Properties

The compound has also been explored for its anticancer properties. Research indicates that pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting specific signaling pathways. A comparative analysis showed that certain pyridine derivatives had IC50 values in the micromolar range, demonstrating their potency against cancer cell lines .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular processes related to growth and metabolism.
  • Receptor Modulation: It could interact with specific receptors on cell membranes, altering signal transduction pathways that lead to cell death or growth inhibition.

Studies suggest that the presence of the methylphenoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a notable study, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death.

Properties

IUPAC Name

5-(2-methylphenoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-4-2-3-5-12(9)17-10-6-7-11(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMKSSALQMFMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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